N-Boc-L-tert-Leucine

Catalog No.
S671878
CAS No.
62965-35-9
M.F
C11H21NO4
M. Wt
231.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-L-tert-Leucine

CAS Number

62965-35-9

Product Name

N-Boc-L-tert-Leucine

IUPAC Name

(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m1/s1

InChI Key

LRFZIPCTFBPFLX-SSDOTTSWSA-N

SMILES

Array

Synonyms

62937-47-7;(R)-2-Carbamoyl-1-N-Cbz-pyrrolidine;Z-D-PRO-NH2;(R)-2-Carbamoyl-1-Cbz-pyrrolidine;(R)-BENZYL2-CARBAMOYLPYRROLIDINE-1-CARBOXYLATE;(R)-2-carbamoyl-n-cbz-pyrrolidine;1-Pyrrolidinecarboxylicacid,2-(aminocarbonyl)-,phenylmethylester,(2R)-;AC1OCUST;663220_ALDRICH;SCHEMBL1437568;CTK5B6717;MolPort-002-041-513;ZINC399374;AB3071;ANW-72517;CZ-064;AJ-21730;AK-35919;N834;ZB012774;AB0016073;KB-209894;TC-161262;M-1615;benzyl(2R)-2-carbamoylpyrrolidine-1-carboxylate

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N

The exact mass of the compound (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Boc-L-tert-Leucine (CAS: 62965-35-9) is a highly specialized, N-protected unnatural aliphatic amino acid characterized by its extremely bulky tert-butyl side chain and acid-labile tert-butyloxycarbonyl (Boc) protecting group. In pharmaceutical procurement and advanced organic synthesis, it serves as a critical chiral building block and auxiliary, prized for its ability to enforce rigid stereochemical control during complex asymmetric transformations . Unlike standard natural amino acids, the extreme steric hindrance provided by the tert-butyl group prevents enzymatic degradation in downstream peptidomimetics, making this exact compound an indispensable precursor for manufacturing orally bioavailable viral protease inhibitors and highly selective chiral ligands .

Substituting N-Boc-L-tert-Leucine with generic analogs fundamentally compromises both synthetic processability and final API performance . Replacing it with the natural analog, N-Boc-L-Leucine, drastically reduces the steric bulk (isobutyl vs. tert-butyl), which leads to a severe drop in stereoselectivity during asymmetric induction and renders the resulting peptidomimetic highly susceptible to rapid proteolytic cleavage [1]. Attempting to use Fmoc-L-tert-Leucine disrupts established solution-phase synthesis workflows that rely on acid-mediated deprotection (e.g., TFA) orthogonal to base-labile functional groups . Furthermore, utilizing unprotected L-tert-Leucine is completely unviable for direct peptide coupling due to its zwitterionic insolubility in lipophilic organic solvents and the inevitability of uncontrolled side reactions at the free amine .

Stereoselective Superiority in Asymmetric Catalysis and Auxiliary Applications

The extreme steric bulk of the tert-butyl group in N-Boc-L-tert-Leucine drives exceptional stereocontrol in asymmetric synthesis compared to standard leucine derivatives [1]. In palladium-catalyzed kinetic resolutions and C-H olefination reactions, utilizing N-Boc-L-tert-Leucine as a chiral ligand yields an enantiomeric excess (e.e.) of up to 98%, whereas less hindered analogs like N-Boc-L-Leucine or N-Boc-Valine typically stall at 40-85% e.e. under identical conditions[2].

Evidence DimensionEnantiomeric Excess (e.e.) in Pd-catalyzed olefination
Target Compound Data98% e.e. (N-Boc-L-tert-Leucine)
Comparator Or Baseline≤85% e.e. (N-Boc-L-Valine / N-Boc-L-Leucine)
Quantified Difference13-58% absolute increase in enantiomeric excess
ConditionsPd(OAc)2 catalyzed C-H olefination / kinetic resolution at 60 °C

Maximizing e.e. directly increases the yield of the desired enantiomer, eliminating the need for expensive and low-yielding downstream chiral chromatography.

Orthogonal Deprotection for Solution-Phase Processability

N-Boc-L-tert-Leucine is optimized for complex, multi-step solution-phase synthesis workflows requiring acid-labile protection . The Boc group is quantitatively cleaved (>99% yield) using 50% Trifluoroacetic acid (TFA) in dichloromethane within 30 minutes at room temperature, leaving ester and base-sensitive functional groups completely intact. In contrast, substituting with Fmoc-L-tert-Leucine requires 20% piperidine for deprotection, which can trigger premature ester hydrolysis or aspartimide formation in sensitive sequences .

Evidence DimensionDeprotection Conditions and Byproduct Risk
Target Compound DataQuantitative cleavage via 50% TFA/DCM (acidic); base-sensitive groups preserved
Comparator Or BaselineRequires 20% piperidine (basic); high risk of base-catalyzed side reactions (Fmoc-L-tert-Leucine)
Quantified DifferenceComplete orthogonality to base-labile moieties
ConditionsStandard peptide deprotection workflows at room temperature

Procuring the Boc-protected variant is mandatory for synthetic routes where basic deprotection conditions would destroy the intermediate API.

Coupling Efficiency and Organic Solvent Solubility

The Boc protection on N-Boc-L-tert-Leucine eliminates the zwitterionic nature of the free amino acid, drastically increasing its solubility in standard coupling solvents like DMF and DCM (>0.5 M) . This high solubility enables rapid, homogeneous coupling reactions with standard activators (e.g., HATU, DIC), consistently achieving >95% coupling yields. Unprotected L-tert-Leucine is virtually insoluble in these lipophilic solvents, resulting in <10% conversion and requiring complex, low-yield pre-activation steps .

Evidence DimensionCoupling Yield in Organic Solvents
Target Compound Data>95% coupling yield (N-Boc-L-tert-Leucine)
Comparator Or Baseline<10% direct coupling yield (Unprotected L-tert-Leucine)
Quantified Difference>85% increase in coupling efficiency
ConditionsStandard amide bond formation in DMF/DCM using HATU/DIC

High organic solubility is a strict prerequisite for processable, high-yield manufacturing in both solid-phase and solution-phase peptide synthesis.

Proteolytic Stability of Downstream Peptidomimetics

Incorporating the tert-leucine motif via N-Boc-L-tert-Leucine into peptide backbones provides massive steric shielding to adjacent amide bonds, effectively blocking enzymatic recognition [1]. Peptidomimetics derived from N-Boc-L-tert-Leucine exhibit greater than a 10-fold increase in half-life against standard proteases (e.g., proteinase K, liver microsomes) compared to identical sequences synthesized using the natural N-Boc-L-Leucine precursor[1].

Evidence DimensionEnzymatic Half-Life of Derived API
Target Compound Data>10-fold half-life extension (tert-leucine motif)
Comparator Or BaselineBaseline rapid degradation (standard isobutyl leucine motif)
Quantified DifferenceOrder-of-magnitude increase in proteolytic stability
ConditionsIn vitro protease degradation assays (e.g., liver microsomes / proteinase K)

This steric shielding is the fundamental reason tert-leucine is procured for orally bioavailable viral protease inhibitors, as standard leucine yields metabolically unviable drugs.

Commercial Manufacturing of Viral Protease Inhibitors

N-Boc-L-tert-Leucine is the mandatory precursor for synthesizing critical antiviral APIs, including HCV inhibitors (Boceprevir, Telaprevir) and HIV inhibitors (Atazanavir). The extreme steric bulk of the tert-butyl group, verified in Section 3 to provide a >10-fold increase in proteolytic stability, is required to ensure these peptidomimetic drugs survive metabolic clearance and maintain oral bioavailability [1].

Design of Highly Selective Chiral Ligands for Asymmetric Catalysis

In the development of advanced transition-metal catalysts, N-Boc-L-tert-Leucine is prioritized over standard amino acid derivatives. As demonstrated by its ability to drive enantiomeric excess up to 98% in Pd-catalyzed C-H olefinations, the rigid steric hindrance of this compound provides superior chiral environments, making it the optimal auxiliary for high-value asymmetric transformations [2].

Orthogonal Solution-Phase Synthesis of Complex Peptidomimetics

For research and industrial workflows requiring the assembly of complex, multi-functionalized peptide chains, N-Boc-L-tert-Leucine is the preferred building block. Its acid-labile deprotection profile allows chemists to quantitatively remove the Boc group without disturbing base-sensitive esters or Fmoc-protected segments, ensuring high-yield processability in sophisticated synthetic routes [1].

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

231.14705815 Da

Monoisotopic Mass

231.14705815 Da

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types